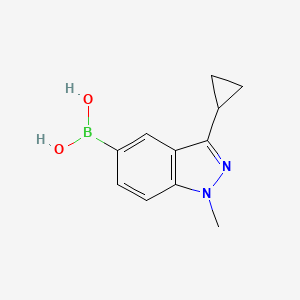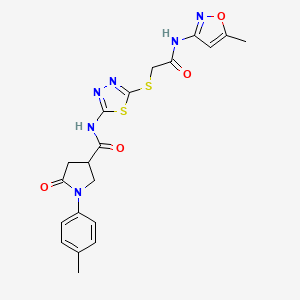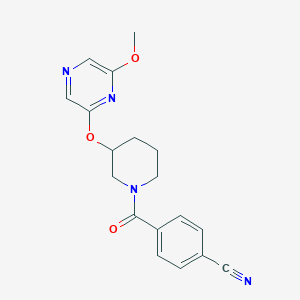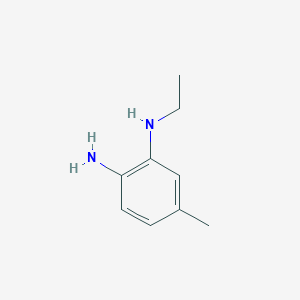
(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” is a chemical compound with the molecular formula C11H13BN2O2 and a molecular weight of 216.05 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” has a molecular weight of 216.05 . More detailed physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Colorimetric Immunoassays
(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid: plays a crucial role in colorimetric immunoassays. Researchers have developed a strategy using boronic acid-modified metal-organic frameworks (MOFs) as nanocarriers for signal amplification in immunoassays . Here’s how it works:
Suzuki–Miyaura Coupling
Boron reagents are essential in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis. The mild reaction conditions and functional group tolerance make this coupling method valuable . Specifically:
Sensing Applications
Boronic acids find utility in sensing due to their interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions lead to various sensing applications:
These three applications highlight the versatility of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid in scientific research. If you’d like further details or additional applications, feel free to ask! 😊
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1-methylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGTXWBYCSPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)
